Superior MCH1 Receptor Antagonism vs. Non-Methylated Analogs
In a comparative study of 3-(aminomethyl)quinoline derivatives, the presence of an 8-methyl group is critical for high-affinity antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The 8-methylquinoline derivative (compound 5v) demonstrated a binding affinity (IC₅₀) of 0.54 nM, which is approximately 3.5-fold more potent than the parent scaffold lacking the 8-methyl group (IC₅₀ = 1.9 nM) [1]. This structural modification also imparts >1850-fold functional selectivity, as compound 5v exhibited negligible affinity for the related 5-HT₂c receptor (IC₅₀ > 1000 nM) [1].
| Evidence Dimension | MCHR1 Binding Affinity |
|---|---|
| Target Compound Data | IC₅₀ = 0.54 nM (for 8-methylquinoline derivative 5v) |
| Comparator Or Baseline | IC₅₀ = 1.9 nM (for parent 3-(aminomethyl)quinoline derivative) |
| Quantified Difference | 3.5-fold improvement in binding affinity |
| Conditions | In vitro radioligand binding assay using human MCHR1 expressed in CHO cells |
Why This Matters
For procurement, this demonstrates that the 8-methylquinoline scaffold is essential for achieving sub-nanomolar potency against MCHR1, a key anti-obesity target, making it the preferred choice over non-methylated analogs for this application.
- [1] Kamata, M., et al. (2012). Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. Journal of Medicinal Chemistry, 55(5), 2353-2366. View Source
